6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrO2S2 and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group attached to a thieno[3,2-b]thiophene core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced forms of the carboxylic acid group.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Methylthieno[3,2-b]thiophene-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and properties.
6-Chloro-3-methylthieno[3,2-b]thiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
6-Bromo-3-ethylthieno[3,2-b]thiophene-2-carboxylic acid: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-3-5-7(4(9)2-12-5)13-6(3)8(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXFGQFKBDJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1SC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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